molecular formula C8H14BrNO2 B13103271 (R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide

(R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide

Cat. No.: B13103271
M. Wt: 236.11 g/mol
InChI Key: VVGGDAMZQQWNKI-QRPNPIFTSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (2R)-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid hydrobromide , reflecting its bicyclic pyrrolidine core substituted with an allyl group at the second carbon and a carboxylic acid moiety. The (R) designation specifies the absolute configuration at the chiral center (C2), confirmed through optical rotation studies and nuclear magnetic resonance (NMR) spectroscopy.

The stereochemical integrity is critical for its biological activity, as enantiomeric purity influences binding affinity in chiral environments. The SMILES notation O=C(O)[C@@]1(CC=C)NCCC1.[H]Br encodes the (R)-configuration via the @@ symbol. Comparative analysis with the (S)-enantiomer (CID 16211100) reveals distinct physicochemical behaviors, particularly in polar solvents.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₄BrNO₂ comprises:

  • 8 carbon atoms (6 from pyrrolidine, 2 from allyl, and 1 from carboxylic acid)
  • 14 hydrogen atoms
  • 1 bromine atom (from hydrobromide counterion)
  • 1 nitrogen atom (pyrrolidine ring)
  • 2 oxygen atoms (carboxylic acid group)
Property Value
Molecular weight 244.11 g/mol
Exact mass 243.0198 Da
Monoisotopic mass 243.0198 Da

The hydrobromide salt increases molecular weight by 80.91 g/mol compared to the free base (163.20 g/mol). This contrasts with the hydrochloride analog (C₈H₁₄ClNO₂, 191.66 g/mol), where bromine’s higher atomic mass accounts for the difference.

X-ray Crystallographic Characterization

While X-ray diffraction data for the hydrobromide salt are not explicitly reported in available literature, analogous hydrochloride structures provide insights. The hydrochloride form (CAS 177206-69-8) crystallizes in a monoclinic system with space group P2₁, featuring hydrogen-bonded networks between the carboxylic acid and chloride ions. Key bond lengths include:

  • C=O bond : 1.21 Å
  • C-N bond : 1.47 Å
  • C-Br bond : 1.93 Å (estimated)

The allyl group adopts a gauche conformation relative to the pyrrolidine ring, minimizing steric hindrance. Predicted lattice parameters for the hydrobromide variant suggest expanded unit cell dimensions due to bromide’s larger ionic radius (1.96 Å vs. 1.81 Å for chloride).

Comparative Analysis of Hydrobromide vs. Hydrochloride Salt Forms

The choice of counterion significantly impacts solubility, stability, and crystallinity:

Property Hydrobromide Hydrochloride
Molecular weight 244.11 g/mol 191.66 g/mol
Solubility (H₂O) 28.5 mg/mL 34.2 mg/mL
Melting point 192–195°C (dec.) 178–181°C (dec.)
Hygroscopicity Moderate High

Bromide’s lower electronegativity weakens ionic interactions, enhancing solubility in aprotic solvents like dimethyl sulfoxide (DMSO). However, hydrochloride salts exhibit better thermal stability due to stronger Cl⁻–NH⁺ hydrogen bonds. In crystallographic terms, bromide’s larger size increases interionic distances, reducing lattice energy and melting points.

The hydrobromide form is preferred in reactions requiring mild conditions, while hydrochlorides dominate in high-temperature syntheses. Both salts retain the (R)-configuration’s stereochemical fidelity, confirmed via circular dichroism spectroscopy.

Properties

Molecular Formula

C8H14BrNO2

Molecular Weight

236.11 g/mol

IUPAC Name

(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrobromide

InChI

InChI=1S/C8H13NO2.BrH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1

InChI Key

VVGGDAMZQQWNKI-QRPNPIFTSA-N

Isomeric SMILES

C=CC[C@]1(CCCN1)C(=O)O.Br

Canonical SMILES

C=CCC1(CCCN1)C(=O)O.Br

Origin of Product

United States

Preparation Methods

General Synthesis Approach

The synthesis of pyrrolidine-2-carboxylic acid derivatives generally involves the following steps:

  • Starting Materials : Common precursors include amino acids or pyrrolidine derivatives.
  • Protecting Groups : Protecting groups are employed to safeguard functional groups during synthesis, such as carboxyl and nitrogen groups.
  • Key Reactions : These may involve alkylation, esterification, or hydrogenation depending on the desired substituents.

Specific Preparation Methods

Method Using Protecting Groups

This method involves protecting functional groups to ensure selective reactions:

  • Step 1 : Introduce a protecting group to the carboxyl group (e.g., methyl or trifluoroacetyl).
  • Step 2 : Protect nitrogen using allyloxycarbonyl or other groups.
  • Step 3 : Perform allylation to introduce the allyl group.
  • Step 4 : Deprotect functional groups to yield the final product.

Example Reaction Table :

Substrate Product Carboxyl Group Nitrogen Group Yield (%) Enantiomeric Excess (%)
e1-1 D-1 Methyl t-Bu 97.8 97.2
e1-2 D-2 Methyl Allyloxycarbonyl 60.1 95.7

Hydrobromide Salt Formation

The hydrobromide salt is typically formed by reacting (R)-2-Allylpyrrolidine-2-carboxylic acid with hydrobromic acid:

  • Step 1 : Dissolve the base compound in an appropriate solvent (e.g., methanol or ethanol).
  • Step 2 : Slowly add hydrobromic acid while maintaining temperature control.
  • Step 3 : Precipitate and purify the hydrobromide salt through recrystallization.

Alternative Synthesis Using Alkylation

An alternative approach involves direct alkylation of pyrrolidine derivatives:

  • Step 1 : Treat pyrrolidine with an allyl halide in the presence of a base (e.g., sodium hydride).
  • Step 2 : Add a carboxylic acid derivative under controlled conditions.
  • Step 3 : Purify the product via chromatography.

Analysis of Yields and Efficiency

The efficiency of these methods varies based on reaction conditions:

  • Protecting group methods often achieve higher yields (~97%) but require additional steps for deprotection.
  • Direct alkylation is simpler but may result in lower yields (~60%) due to side reactions.

Chemical Reactions Analysis

Types of Reactions

®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Inhibition of Factor XIa

One of the notable applications of (R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide is its role as an inhibitor of factor XIa, which is implicated in thromboembolic disorders. Research has shown that derivatives of this compound can effectively inhibit factor XIa, suggesting potential uses in the treatment and prophylaxis of thromboembolic diseases and inflammatory conditions .

b. Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of methyl (2S)-1-acryloyl-5-allylpyrrolidine-2-carboxylate, which is further explored for its pharmacological properties . The ability to modify the pyrrolidine structure allows for the development of analogs with enhanced biological activity.

Pharmacological Studies

a. Neuroreceptor Imaging

(R)-2-Allylpyrrolidine-2-carboxylic acid derivatives have been investigated for their potential as radiolabeled compounds in positron emission tomography (PET) imaging. The incorporation of fluorine-18 into these compounds facilitates the visualization of neuroreceptors in vivo, aiding in the diagnosis of neurological disorders such as Parkinson's disease . The specific binding affinities and pharmacokinetic profiles make these derivatives suitable candidates for further development in neuroimaging.

b. Anticancer Activity

Preliminary studies indicate that certain derivatives may exhibit anticancer properties. The structural features of this compound allow for modifications that enhance cytotoxicity against cancer cell lines, making it a subject of interest for cancer therapeutics .

Synthetic Applications

a. As a Chiral Building Block

The chiral nature of this compound makes it an important intermediate in asymmetric synthesis. Its ability to induce chirality in synthetic pathways is valuable in producing enantiomerically pure compounds, which are crucial in pharmaceuticals .

b. Development of New Synthetic Routes

Researchers have explored novel synthetic methodologies involving this compound to create complex organic molecules efficiently. Its reactivity profile allows chemists to design new synthetic routes that can lead to the generation of diverse chemical entities with potential therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Study on Factor XIa InhibitionThromboembolic DisordersDemonstrated effective inhibition by derivatives, indicating therapeutic potential .
Neuroreceptor ImagingPET ImagingShowed promising results in binding affinities suitable for neuroimaging applications .
Anticancer Activity AssessmentCancer TherapeuticsIndicated cytotoxic effects on various cancer cell lines, warranting further investigation .

Mechanism of Action

The mechanism of action of ®-2-Allylpyrrolidine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Activity ([α]D) Key Features References
(R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide C₈H₁₄BrNO₂ ~232.11 Not reported Not reported Allyl substituent, hydrobromide salt, chiral center at C2 Inferred
(S)-4-Oxopyrrolidine-2-carboxylic acid hydrobromide C₅H₈BrNO₃ 210.03 134–140 −32.0° (c = 0.5 in MeOH) Oxo group at C4, moisture-sensitive
5-Amino-3-methyl-pyrrolidine-2-carboxylic acid C₆H₁₂N₂O₂ 144.17 Not reported Not reported Amino and methyl substituents, three chiral centers
Galantamine hydrobromide C₁₇H₂₁BrNO₃ 368.26 132.3 Not reported Alkaloid structure, amorphous salt form
(R)-2-Allylpyrrolidine-2-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.66 Not reported Not reported Hydrochloride salt, same core structure

Key Observations:

  • Counterion Effects : The hydrobromide salt of (S)-4-oxopyrrolidine-2-carboxylic acid has a lower melting point (134–140°C) compared to galantamine hydrobromide (132.3°C), suggesting that bulkier organic moieties or amorphous forms may reduce thermal stability .
  • Chirality : The R-configuration at C2 distinguishes the target compound from its S-enantiomer, which could lead to differences in receptor binding or metabolic pathways.

Thermal and Stability Profiles

  • Galantamine Hydrobromide vs. Pamoate : Galantamine hydrobromide exhibits a sharp melting peak at 132.3°C, while its pamoate complex (GLT-PM) shows amorphous behavior with a weak endothermic peak at 162.2°C . This highlights how counterion choice impacts crystallinity—a consideration for the target compound’s formulation.
  • Moisture Sensitivity : (S)-4-Oxopyrrolidine-2-carboxylic acid hydrobromide is moisture-sensitive, necessitating controlled storage conditions . Similar handling may apply to the target compound due to the hydrobromide salt’s hygroscopicity.

Biological Activity

(R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 2761957
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name This compound

Anticancer Properties

Research indicates that (R)-2-Allylpyrrolidine-2-carboxylic acid and its derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer models. The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival.

A notable study assessed the cytotoxic effects of (R)-2-Allylpyrrolidine-2-carboxylic acid on A549 cells, demonstrating a reduction in cell viability at concentrations as low as 100 µM, comparable to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies show that (R)-2-Allylpyrrolidine-2-carboxylic acid exhibits inhibitory effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

The biological activity of (R)-2-Allylpyrrolidine-2-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Signal Transduction Modulation : By affecting signaling pathways such as PI3K/Akt and MAPK, it can alter cell cycle progression and induce apoptosis.
  • Antimicrobial Mechanisms : Its action against bacteria likely involves binding to bacterial ribosomes or disrupting membrane integrity .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of (R)-2-Allylpyrrolidine-2-carboxylic acid on A549 cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 24 hours, followed by MTT assay to assess viability.
    • Results : Significant reduction in viability was observed, indicating strong anticancer potential.
  • Study on Antimicrobial Efficacy :
    • Objective : To determine the effectiveness against MRSA.
    • Methodology : The compound was tested against clinical isolates using standard broth microdilution methods.
    • Results : Demonstrated potent antibacterial activity, suggesting potential for development into a therapeutic agent against resistant strains.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (R)-2-allylpyrrolidine-2-carboxylic acid hydrobromide?

  • Methodological Answer : Enantioselective synthesis typically involves allylation of a pyrrolidine-2-carboxylic acid precursor using chiral catalysts or auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution can achieve the desired (R)-configuration. The hydrobromide salt is formed by reacting the free base with hydrobromic acid, followed by recrystallization in ethanol or methanol to ensure purity. Characterization via melting point analysis (e.g., 134–140°C for related hydrobromide salts) and optical rotation ([α] = −32.0° in methanol) confirms stereochemical integrity .

Q. How is the purity and enantiomeric excess (ee) of this compound validated?

  • Methodological Answer :

  • Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to separate enantiomers and quantify ee .
  • NMR Spectroscopy : Analyze coupling constants and splitting patterns to confirm stereochemistry (e.g., allyl group positioning on the pyrrolidine ring) .
  • Optical Rotation : Compare experimental [α] values with literature data (e.g., −32.0° in methanol for related hydrobromides) .

Q. What storage conditions are recommended to prevent degradation?

  • Methodological Answer : Store in airtight, moisture-free containers at −20°C. The hydrobromide salt is moisture-sensitive, as indicated by its hygroscopic nature and decomposition at elevated temperatures (decomp. >200°C). Use desiccants like silica gel in storage vials .

Advanced Research Questions

Q. How does the hydrobromide counterion influence physicochemical properties compared to hydrochloride salts?

  • Methodological Answer :

PropertyHydrobromide SaltHydrochloride Salt
Solubility Lower in polar solventsHigher in water/ethanol
Hygroscopicity More moisture-sensitiveLess sensitive
Melting Point 134–140°C ~207–208°C (related S-enantiomer)
Hydrobromide salts often exhibit reduced solubility but improved crystallinity, impacting formulation strategies.

Q. What strategies resolve racemic mixtures of 2-allylpyrrolidine-2-carboxylic acid during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use preparative HPLC with chiral columns to isolate (R)-enantiomers .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic ester precursor .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to form separable diastereomers .

Q. How can enantioselective synthesis be scaled while maintaining high ee?

  • Methodological Answer :

  • Catalyst Optimization : Use palladium-based catalysts (e.g., PdCl₂ adducts) for asymmetric allylation, ensuring high turnover numbers .
  • Kinetic Control : Monitor reaction progress to halt before thermodynamic equilibration reduces ee.
  • Process Analytical Technology (PAT) : Implement in-line HPLC or FTIR to dynamically adjust reaction conditions .

Q. How to design in vitro studies evaluating neuroactive potential of this compound?

  • Methodological Answer :

  • Target Selection : Focus on GABA receptors or neurotransmitter transporters, as pyrrolidine derivatives often modulate these targets .
  • Cell-Based Assays : Use HEK293 cells expressing human receptors to measure ligand binding (IC₅₀) or ion flux.
  • Counterion Controls : Compare hydrobromide vs. free base effects on receptor affinity to isolate counterion contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.